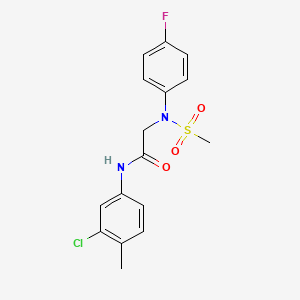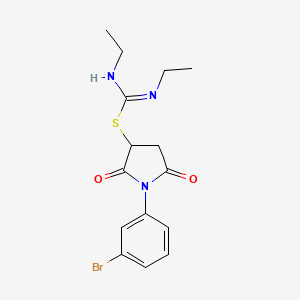![molecular formula C21H22N2O3 B4955471 {1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)
{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' is a synthetic molecule that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
科学的研究の応用
The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.
In addition to its anticancer properties, the compound has also been investigated for its potential as an antifungal and antibacterial agent. It has been shown to exhibit potent activity against various fungal and bacterial strains, including Candida albicans, Staphylococcus aureus, and Escherichia coli.
作用機序
The mechanism of action of '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. The compound may also induce oxidative stress, leading to the death of cancer cells and microorganisms.
Biochemical and Physiological Effects
The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' has been shown to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress in cancer cells and microorganisms. The compound also inhibits the activity of certain enzymes and proteins that are involved in DNA replication and repair, leading to the death of cancer cells and microorganisms.
実験室実験の利点と制限
The compound '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' offers several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. The compound also exhibits potent activity against various cancer cell lines, fungi, and bacteria, making it a promising candidate for further development.
However, the compound also has some limitations for lab experiments. It may exhibit cytotoxicity towards normal cells at high concentrations, leading to potential toxicity concerns. The compound may also have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the development of '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone'. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the modification of the compound's structure to improve its solubility and bioavailability.
Further research is also needed to elucidate the mechanism of action of the compound and to identify its molecular targets. This information could be used to design more potent and selective analogs of the compound with improved efficacy and safety profiles.
Conclusion
In conclusion, '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' is a synthetic molecule that exhibits significant potential for various applications in medicinal chemistry, pharmaceuticals, and material science. The compound has been shown to exhibit potent anticancer, antifungal, and antibacterial activity, making it a promising candidate for further development. Further research is needed to optimize the synthesis method, elucidate the mechanism of action, and identify molecular targets for the compound.
合成法
The synthesis of '{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone' involves the condensation of 1H-indole-3-carbaldehyde and 2-furyl ketone with 1-azepanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and cyclization, leading to the formation of the target compound. The yield of the reaction is typically high, and the purity of the product can be further improved through various purification techniques.
特性
IUPAC Name |
1-(azepan-1-yl)-2-[3-(furan-2-carbonyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-20(22-11-5-1-2-6-12-22)15-23-14-17(16-8-3-4-9-18(16)23)21(25)19-10-7-13-26-19/h3-4,7-10,13-14H,1-2,5-6,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYKWEMZBUCGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4955410.png)
![4-{3-[benzyl(methyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4955426.png)
![7-benzoyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955434.png)
![1-(4-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4955442.png)
![2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4955450.png)
![2-({[4-(phenyldiazenyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4955453.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)


![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)